4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide
Description
4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with an amino group at position 4, a bromine atom at position 5, and a diethylsulfonamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine atom enhances electrophilic reactivity, while the diethyl groups on the sulfonamide may influence lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
Molecular Formula |
C9H14BrN3O2S |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
4-amino-5-bromo-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14BrN3O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |
InChI Key |
VXFZCCKFTIGINE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 5-bromo-N,N-diethylpyridine-3-sulfonamide with an amine source . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound is known to inhibit enzymes by mimicking the structure of natural substrates . This inhibition can lead to the disruption of essential biological processes, making the compound effective in various applications .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Bromine and sulfonamide groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
- Steric Effects : The diethyl group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy or methyl) but improve membrane permeability .
- Synthetic Efficiency : Yields for brominated sulfonamides often exceed 90% when using anhydrous pyridine as a base, as seen in .
Key Findings :
- Antimicrobial Potency : Fluorinated and dibrominated analogs exhibit stronger activity against microbial targets due to enhanced electrophilicity and binding affinity .
- Structural Sensitivity: Minor modifications, such as replacing methoxy with diethyl groups, can drastically alter solubility and bioavailability, as seen in .
Biological Activity
4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H15BrN2O2S
- Molecular Weight : 305.22 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, which is crucial for bacterial growth. Additionally, the bromine and diethylamino groups may enhance its binding affinity to various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness similar to traditional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These results suggest that 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent research has indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Study on Antimicrobial Properties
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides, including 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide. The researchers found that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
Study on Anticancer Effects
In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of several pyridine derivatives. They reported that 4-Amino-5-bromo-N,N-diethylpyridine-3-sulfonamide significantly inhibited tumor growth in xenograft models of breast cancer when administered at a dosage of 50 mg/kg . This highlights its potential for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
